Methyl 4-(p-nitrophenoxy)butyrate

Vue d'ensemble

Description

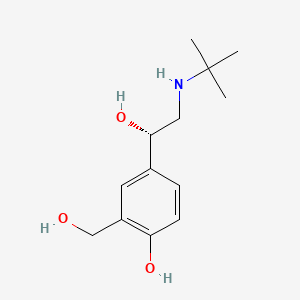

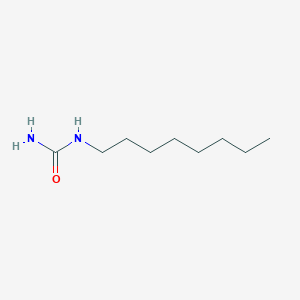

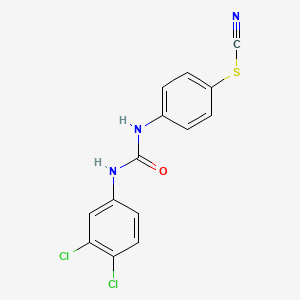

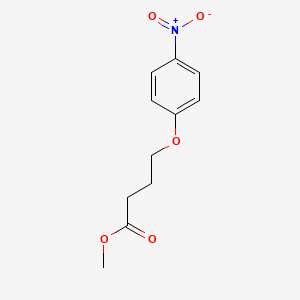

Methyl 4-(p-nitrophenoxy)butyrate, also known as 4-nitrophenoxybutyrate, is an organic compound composed of a methyl ester of 4-nitrophenoxybutanoic acid. It is a colorless, crystalline solid with a melting point of 110-111°C. It is soluble in organic solvents such as ethyl acetate and chloroform, and insoluble in water. Methyl 4-(p-nitrophenoxy)butyrate is used in scientific research as a reagent for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Carboxylesterase Activity Assay

A study described a radiochemical assay for carboxylesterase using methyl[1-14C]butyrate as a substrate, comparing enzyme activity towards methyl butyrate and 4-nitrophenyl butyrate. This research highlights the specificity and sensitivity of the assay method in determining carboxylesterase activity across different tissues, providing a foundational understanding of the enzyme's behavior and potential for detoxification processes (Sterri, Johnsen, & Fonnum, 1985).

Seed Germination and Plant Growth

Several studies have identified compounds related to Methyl 4-(p-nitrophenoxy)butyrate, such as 3-methyl-2H-furo[2,3-c]pyran-2-one, demonstrating significant effects on seed germination and plant growth. These compounds, derived from plant smoke, have been shown to improve germination rates, seedling vigor, and post-germination growth across various plant species. The potential application of these findings includes agricultural practices aimed at enhancing crop yield and viability under varying environmental conditions. Key studies in this area discuss the compound's impact on vegetables, maize, and the potential as a plant growth promoter, underlining its broad applicability in horticulture and ecological restoration (Staden, Sparg, Kulkarni, & Light, 2006), (Flematti, Goddard-Borger, Merritt, Ghisalberti, Dixon, & Trengove, 2007).

Cytochrome P450 Enzyme Activity

Research on the oxidation of methyl- and ethyl- tertiary-butyl ethers in rat liver microsomes has contributed to understanding the role of the cytochrome P450 isoforms in metabolizing various substances, including potentially those structurally similar to Methyl 4-(p-nitrophenoxy)butyrate. This study sheds light on the biochemical pathways involved in the detoxification and metabolism of specific organic compounds, offering insights into the mechanisms underlying chemical toxicity and the body's defense against such substances (Turini, Amato, Longo, & Gervasi, 1998).

Environmental Contaminant Degradation

A novel study identified a gene cluster in Rhodococcus opacus SAO101 responsible for the degradation of p-nitrophenol, a compound related to Methyl 4-(p-nitrophenoxy)butyrate. This research is pivotal in understanding the biodegradation pathways of environmental contaminants and could pave the way for the development of bioremediation strategies targeting similar organic pollutants (Kitagawa, Kimura, & Kamagata, 2004).

Propriétés

IUPAC Name |

methyl 4-(4-nitrophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMZBXYBWMBFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182582 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(p-nitrophenoxy)butyrate | |

CAS RN |

28341-53-9 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.